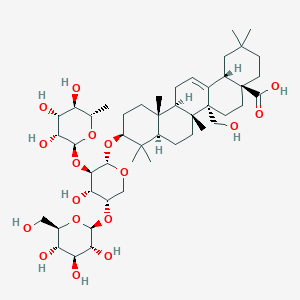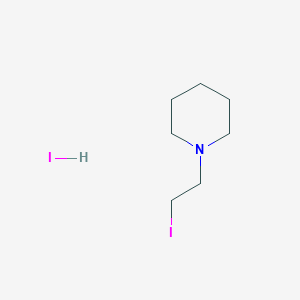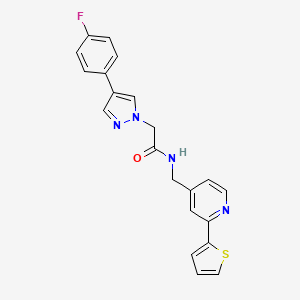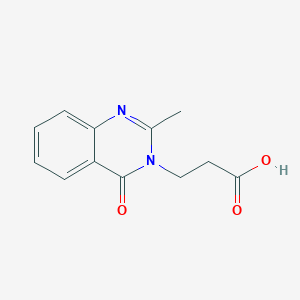
Raddeanoside 20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raddeanoside 20 is a triterpenoid saponin compound isolated from the rhizome of Anemone raddeana Regel, a plant belonging to the Ranunculaceae family. This compound is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities .
Mecanismo De Acción
Target of Action
Raddeanoside 20, a triterpenoid isolated from the rhizome of Anemone raddeana, primarily targets the generation of superoxide . Superoxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cellular signaling and immune response .
Mode of Action
This compound interacts with its target by suppressing the generation of superoxide . This interaction is concentration-dependent, meaning the suppression effect increases as the concentration of this compound increases .
Biochemical Pathways
For instance, superoxide is involved in the regulation of cellular redox status and inflammatory responses . Therefore, the suppression of superoxide generation by this compound could potentially influence these processes.
Result of Action
This compound’s suppression of superoxide generation can lead to various molecular and cellular effects. For instance, it has been reported that this compound exhibits strong anti-proliferative and anti-metastasis abilities in breast cancer cells, accompanied by cell cycle arrest, apoptosis, autophagy, and reversion of epithelial-mesenchymal transition (EMT) .
Análisis Bioquímico
Biochemical Properties
Raddeanoside 20 interacts with various biomolecules in biochemical reactions. It has been shown to suppress the generation of superoxide , suggesting that it may interact with enzymes and proteins involved in the production of reactive oxygen species .
Cellular Effects
This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to suppress superoxide generation suggests that it may exert its effects at the molecular level by interacting with biomolecules involved in the production of reactive oxygen species . This could potentially involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Raddeanoside 20 involves the extraction of triterpenoid saponins from the rhizome of Anemone raddeana Regel. The process typically includes:
Extraction: The dried rhizome is powdered and subjected to solvent extraction using ethanol or methanol.
Purification: The extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Raddeanoside 20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its biological activity.
Substitution: Substitution reactions, particularly involving the glycosidic moieties, can lead to the formation of new saponin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often employ glycosyl donors and catalysts like trifluoromethanesulfonic acid.
Major Products: The major products formed from these reactions are various saponin derivatives, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the structure-activity relationship of saponins.
Biology: Raddeanoside 20 is used to investigate cellular mechanisms, including apoptosis and autophagy.
Medicine: The compound exhibits promising anticancer, anti-inflammatory, and analgesic properties, making it a potential candidate for drug development.
Industry: this compound is explored for its use in the formulation of natural health products and cosmetics
Comparación Con Compuestos Similares
Raddeanoside 20 is compared with other triterpenoid saponins such as:
Raddeanoside Ra: Similar in structure but differs in the glycosidic moieties attached to the aglycone.
Raddeanoside Rb: Another triterpenoid saponin with distinct biological activities.
Anemoside B4: A well-studied saponin from Pulsatilla chinensis with potent anticancer properties
Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple cellular pathways makes it a versatile compound for therapeutic applications .
Propiedades
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-44(6)27(43(29,4)5)10-13-45(7)28(44)9-8-23-24-18-42(2,3)14-15-46(24,41(57)58)16-17-47(23,45)21-49/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46-,47-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHLYDFRRIHVAM-YUSSBOCDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)CO)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)CO)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)


![10-(4-ethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2868461.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2868463.png)


![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2868466.png)
![5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride](/img/structure/B2868467.png)

![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2868471.png)
